2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-aminehydrochloride

Description

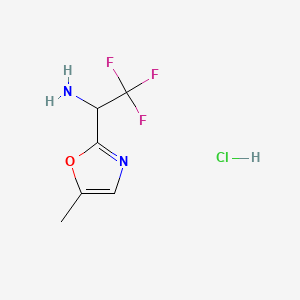

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride is a fluorinated amine salt featuring a 5-methyl-1,3-oxazole heterocycle. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the hydrochloride salt improves aqueous solubility and crystallinity for pharmaceutical applications.

Properties

Molecular Formula |

C6H8ClF3N2O |

|---|---|

Molecular Weight |

216.59 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C6H7F3N2O.ClH/c1-3-2-11-5(12-3)4(10)6(7,8)9;/h2,4H,10H2,1H3;1H |

InChI Key |

OYPHYACHMYJGIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(O1)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- If used as a drug, it likely interacts with cellular targets (e.g., enzymes, receptors) via its functional groups.

- Further studies are needed to elucidate precise pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride are compared below with six analogs, highlighting key differences in heterocyclic cores, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous compounds.

Key Findings

Heterocycle Impact :

- The 1,3-oxazole core in the target compound provides aromaticity and dual heteroatoms (O, N), favoring π-π stacking and hydrogen bonding. In contrast, furan () lacks nitrogen, reducing its ability to participate in polar interactions .

- 1,3-Thiazole () introduces sulfur, which increases electron-withdrawing effects and may enhance metabolic stability compared to oxazole .

- Oxadiazole () and oxetane () alter ring strain and electronic properties, affecting solubility and target binding .

Substituent Effects: Trifluoromethyl (CF₃): Present in the target compound and , CF₃ boosts lipophilicity and resistance to oxidative metabolism. Methyl vs.

Salt Form :

- Most analogs are hydrochloride salts, enhancing water solubility. However, dihydrochloride salts (e.g., ) have higher chloride content, which may influence ionic strength in formulations .

Synthetic Considerations :

- describes a reaction using triethylamine and THF, suggesting similar conditions for synthesizing the target compound’s amine group .

Biological Activity

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and an oxazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which are currently under investigation.

Molecular Characteristics:

- Molecular Formula: C₆H₈ClF₃N₂O

- Molecular Weight: 216.59 g/mol

- Appearance: White crystalline solid, soluble in water

Structural Features:

The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability. The oxazole ring may contribute to specific interactions with biological targets.

The biological activity of 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride is believed to involve interactions with various cellular targets such as receptors and enzymes. The precise mechanisms remain to be fully elucidated but may include modulation of biochemical pathways relevant to inflammation and antimicrobial responses.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit diverse pharmacological properties:

- Anti-inflammatory Activity: Some related compounds have shown potential in reducing inflammation through various pathways.

- Antimicrobial Activity: Preliminary studies suggest possible efficacy against certain bacterial strains.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into the unique properties of 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methylisoxazole | C₄H₅NO | Contains an isoxazole ring; less fluorinated |

| Trifluoromethylphenylamine | C₇H₆F₃N | Aromatic structure; lacks oxazole functionality |

| 5-Fluoroisoxazole | C₄H₄FNO | Contains a fluorine atom; simpler structure |

Uniqueness: The combination of the trifluoromethyl group and the oxazole ring in this compound provides distinct physicochemical properties that may enhance its biological activity compared to other similar compounds.

Recent Studies

Recent investigations into the biological activity of this compound have focused on its potential therapeutic applications. For instance:

- In Vitro Studies: Laboratory studies have demonstrated that the compound can inhibit certain inflammatory markers in cell cultures.

- Antimicrobial Testing: Initial tests indicate activity against specific strains of bacteria, warranting further exploration into its use as an antimicrobial agent.

Future Directions

Ongoing research aims to clarify the specific molecular targets and pathways influenced by 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride. Understanding these interactions will be critical for developing this compound as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for preparing 2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethan-1-amine hydrochloride, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves coupling a trifluoroethylamine precursor with a substituted oxazole moiety. Key steps include:

- Nucleophilic substitution : Reacting 2-amino-5-methyl-1,3-oxazole with 2,2,2-trifluoroethyl triflate under anhydrous conditions (e.g., DMF, 0–5°C) to form the amine intermediate .

- Salt formation : Treating the free base with HCl gas in methanol or ethanol to yield the hydrochloride salt.

Optimization : - Use Schlenk-line techniques to exclude moisture, as trifluoroethyl groups are sensitive to hydrolysis.

- Monitor reaction progress via <sup>19</sup>F NMR to track fluorine-containing intermediates .

Purity control : Purify via recrystallization (solvent: ethanol/ethyl acetate) or reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Q. How can the structure of this compound be confirmed, and what analytical techniques are most reliable?

- Methodological Answer : A multi-technique approach is critical:

- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement (space group determination, R-factor < 5%) .

- NMR spectroscopy :

- <sup>1</sup>H NMR: Confirm the oxazole proton environment (δ 6.8–7.2 ppm) and trifluoroethyl group (δ 3.5–4.0 ppm, split due to coupling with <sup>19</sup>F).

- <sup>19</sup>F NMR: Single peak at ~-75 ppm (CF3 group).

- Mass spectrometry : ESI-MS in positive ion mode to observe [M+H]<sup>+</sup> and isotopic patterns consistent with Cl and F .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., binding affinity vs. biological activity)?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies include:

- MD simulations : Run 100-ns molecular dynamics trajectories (AMBER/CHARMM) to assess protein-ligand stability in explicit solvent .

- Free-energy perturbation (FEP) : Calculate binding free energies under physiological conditions (e.g., pH 7.4, ionic strength 150 mM).

- Experimental validation : Use SPR (surface plasmon resonance) to measure real-time binding kinetics (KD, kon/koff) and compare with docking scores .

Q. How can researchers address low solubility of this compound in aqueous buffers during in vitro assays?

- Methodological Answer : The trifluoromethyl and oxazole groups contribute to hydrophobicity. Solutions include:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers (e.g., HP-β-CD) to maintain biocompatibility .

- Prodrug design : Synthesize a phosphate or acetylated prodrug to enhance solubility, followed by enzymatic cleavage in situ .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI < 0.2) for controlled release .

Q. What are the best practices for evaluating the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours; analyze degradation products via LC-MS .

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>150°C typical for fluorinated amines) .

- Light sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor photodegradation using HPLC-PDA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.